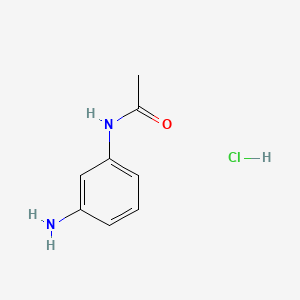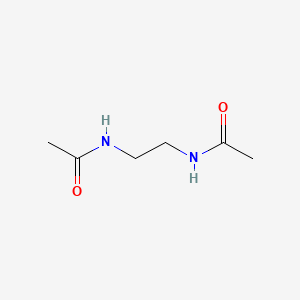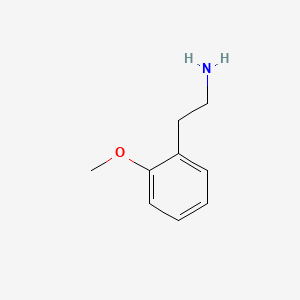
8-クロロ-2-メチルキノリン-4-オール
概要
説明
8-Chloro-2-methylquinolin-4-ol is a quinoline derivative with a chlorine atom at the 8th position and a methyl group at the 2nd position. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry .
科学的研究の応用
8-Chloro-2-methylquinolin-4-ol has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, catalysts, and materials for electronic applications.
作用機序
Target of Action
Quinoline derivatives, in general, have been known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
It is known that quinoline derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Quinoline derivatives have been reported to influence a range of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight (19363 g/mol) and LogP value (325), suggest that it may have reasonable bioavailability .
Result of Action
It is known that quinoline derivatives can have a range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 8-Chloro-2-methylquinolin-4-ol. For instance, the compound should be stored in a sealed container in a dry environment at 2-8°C to maintain its stability . Furthermore, the compound’s action and efficacy can be influenced by factors such as pH, temperature, and the presence of other substances in the environment .
生化学分析
Biochemical Properties
8-Chloro-2-methylquinolin-4-ol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with adenine deaminase (ADA), an enzyme essential for purine metabolism . By inhibiting ADA, 8-Chloro-2-methylquinolin-4-ol can elevate intracellular levels of dATP, which may block DNA synthesis through the inhibition of ribonucleotide reductase . Additionally, this compound may inhibit RNA synthesis and selectively deplete CD26+ lymphocytes . These interactions highlight the compound’s potential as a biochemical modulator.
Cellular Effects
The effects of 8-Chloro-2-methylquinolin-4-ol on various cell types and cellular processes are profound. In cancer research, derivatives of quinoline, including 8-Chloro-2-methylquinolin-4-ol, have demonstrated significant anticancer activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the PI3K/AKT/mTOR pathway, a critical signaling pathway in multiple cancers . By modulating this pathway, 8-Chloro-2-methylquinolin-4-ol can induce apoptosis and inhibit cell proliferation.
Molecular Mechanism
At the molecular level, 8-Chloro-2-methylquinolin-4-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of ADA, leading to elevated dATP levels and subsequent inhibition of DNA synthesis . This compound also binds to specific proteins and enzymes, altering their activity. For example, its interaction with the PI3K/AKT/mTOR pathway proteins results in reduced binding energy, thereby inhibiting the pathway’s activity . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Chloro-2-methylquinolin-4-ol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that 8-Chloro-2-methylquinolin-4-ol remains stable under specific conditions, maintaining its biochemical activity Prolonged exposure may lead to degradation, affecting its efficacy
Dosage Effects in Animal Models
The effects of 8-Chloro-2-methylquinolin-4-ol vary with different dosages in animal models. At lower doses, the compound has been shown to modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential damage to vital organs. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
8-Chloro-2-methylquinolin-4-ol is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound’s interaction with ADA is a key aspect of its metabolic activity . Additionally, it may influence metabolic flux and metabolite levels, although specific pathways and metabolites affected by this compound require further investigation. Understanding these metabolic interactions is crucial for developing effective therapeutic strategies.
Transport and Distribution
The transport and distribution of 8-Chloro-2-methylquinolin-4-ol within cells and tissues are critical for its biochemical activity. This compound is transported across cell membranes and distributed to various cellular compartments . It interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions determine the compound’s bioavailability and efficacy in different tissues.
Subcellular Localization
8-Chloro-2-methylquinolin-4-ol exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . These localizations enable the compound to interact with specific biomolecules, modulating their activity and influencing cellular processes. Understanding the subcellular localization of 8-Chloro-2-methylquinolin-4-ol is essential for elucidating its mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-methylquinolin-4-ol can be achieved through several methods. One common approach involves the Skraup synthesis, which uses aniline and paraldehyde as starting materials . Another method is the Doebner-von Miller variation of the Skraup reaction, which uses aniline and crotonaldehyde . These reactions typically require acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
Industrial production of 8-Chloro-2-methylquinolin-4-ol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
8-Chloro-2-methylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different quinoline derivatives with altered functional groups.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological and chemical properties .
類似化合物との比較
Similar Compounds
2-Methyl-8-quinolinol: This compound is similar in structure but lacks the chlorine atom at the 8th position.
8-Chloro-4-methylquinolin-2-ol: This is another closely related compound with the chlorine and methyl groups at different positions.
Uniqueness
8-Chloro-2-methylquinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups enhances its reactivity and potential for diverse applications in various fields .
特性
IUPAC Name |
8-chloro-2-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-5-9(13)7-3-2-4-8(11)10(7)12-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKAQNKHXVJOJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357618 | |
| Record name | 8-Chloro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5236-87-3 | |
| Record name | 8-Chloro-2-methylquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B1581543.png)

